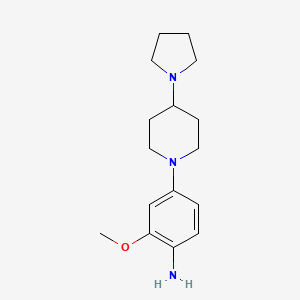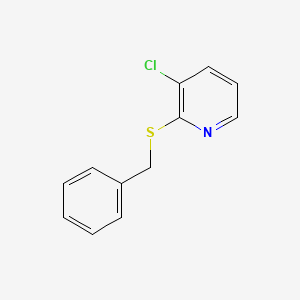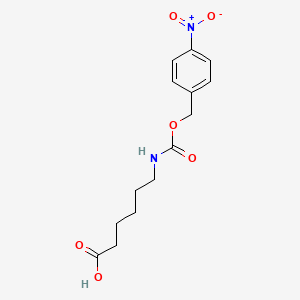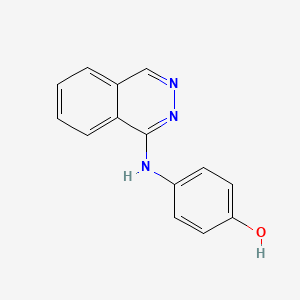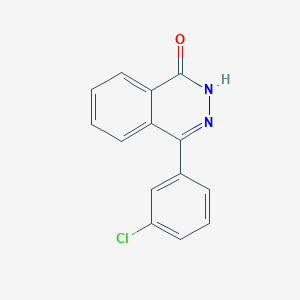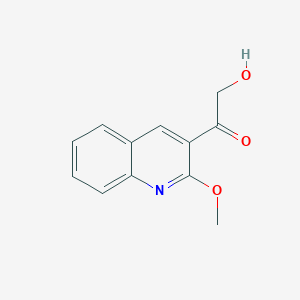
2-hydroxy-1-(2-methoxyquinolin-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-1-(2-methoxyquinolin-3-yl)ethan-1-one is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-1-(2-methoxyquinolin-3-yl)ethan-1-one typically involves the reaction of quinoline derivatives with appropriate reagents. One common method includes the condensation of 2-methoxyquinoline with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-hydroxy-1-(2-methoxyquinolin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into quinoline-3-ylmethanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Quinoline-3-ylmethanol derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-hydroxy-1-(2-methoxyquinolin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-hydroxy-1-(2-methoxyquinolin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .
Comparaison Avec Des Composés Similaires
Quinoline: A parent compound with a similar structure but lacking the hydroxy and methoxy groups.
2-Methoxyquinoline: Similar but without the ethanone group.
Quinoline-3-carboxylic acid: An oxidized derivative of quinoline.
Uniqueness: 2-hydroxy-1-(2-methoxyquinolin-3-yl)ethan-1-one is unique due to the presence of both hydroxy and methoxy groups, which can influence its reactivity and bioactivity. These functional groups can enhance its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
2-hydroxy-1-(2-methoxyquinolin-3-yl)ethanone |
InChI |
InChI=1S/C12H11NO3/c1-16-12-9(11(15)7-14)6-8-4-2-3-5-10(8)13-12/h2-6,14H,7H2,1H3 |
Clé InChI |
QPNNOMCXIILFHY-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=CC=CC=C2C=C1C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


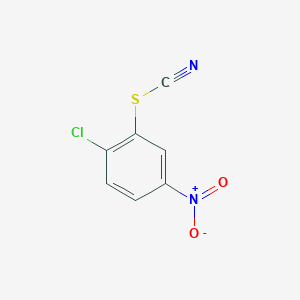

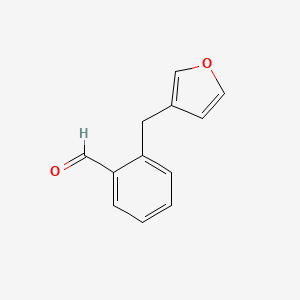
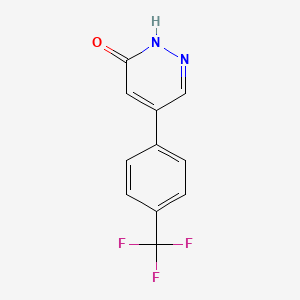
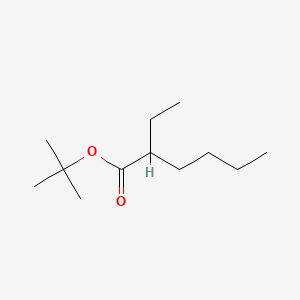

![4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol](/img/structure/B8712209.png)
